molecular formula C12H18N6OS B2536548 {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine CAS No. 1105197-45-2

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine

货号: B2536548
CAS 编号: 1105197-45-2
分子量: 294.38
InChI 键: VSQJLUBGBXJIRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 5. Key substituents include:

  • 4-Morpholin-4-yl: Improves solubility and modulates electronic properties.
  • Ethylamine side chain: Provides flexibility and hydrogen-bonding capacity.

This scaffold is prevalent in kinase inhibitors and antimicrobial agents due to its ability to mimic purine bases .

属性

IUPAC Name

2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6OS/c1-20-12-15-10(17-4-6-19-7-5-17)9-8-14-18(3-2-13)11(9)16-12/h8H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQJLUBGBXJIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine ring and the methylthio group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity this compound.

化学反应分析

Types of Reactions

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the morpholine ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the compound.

科学研究应用

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : Acts as a precursor for developing more complex structures in medicinal chemistry.
  • Reagent in Organic Reactions : Functions as an intermediate in various organic transformations.

Biology

In biological research, {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is studied for its:

  • Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in disease pathways.
  • Receptor Modulation : Explores its effects on biological receptors that play critical roles in cellular communication.

Medicine

The therapeutic applications of this compound are being explored in:

  • Cancer Treatment : Research indicates potential effectiveness in targeting tumor cells through kinase inhibition.
  • Neurological Disorders : Investigated for possible benefits in treating conditions such as Alzheimer's or Parkinson's disease due to its ability to modulate signaling pathways.

Industry

In industrial applications, the compound is recognized for its:

  • Material Development : Its unique properties make it suitable for creating new materials with specific functionalities.
  • Chemical Processes : Used in the formulation of chemical processes that require specific reactivity or stability.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental setups:

  • In Vitro Studies on Tumor Cells : Research demonstrated significant inhibition of cancer cell proliferation when treated with this compound. The results indicated a dose-dependent response correlating with kinase activity suppression .
  • Animal Models for Neurological Disorders : In studies involving animal models of neurodegenerative diseases, the compound showed promise in improving cognitive functions and reducing neuroinflammation .
  • Chemical Synthesis Innovations : Advances in synthetic methodologies have allowed for more efficient routes to produce this compound, minimizing by-products and enhancing yield .

作用机制

The mechanism of action of {2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

相似化合物的比较

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Structural Analogues and Substitution Patterns

Compound A : N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 312749-83-0)
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • 1-Phenyl (vs. ethylamine in the target compound).
    • 4-Morpholinyl (shared).
Compound B : N-{2-[6-(Methylsulfanyl)-4-(4-Morpholinyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}Cyclopropanecarboxamide
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • 6-Methylthio and 4-morpholinyl (shared with the target compound).
    • Cyclopropanecarboxamide (vs. free amine in the target compound).
  • Impact : The carboxamide group may improve metabolic stability but reduce cellular permeability .
Compound C : 1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine (CAS: 612523-74-7)
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • 4-Chlorobenzyl (lipophilic, electron-withdrawing).
    • 2-Methoxyethylamine (polar, flexible).
  • Impact : The chloro group enhances target affinity but may increase toxicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₃H₁₉N₆OS (estimated) C₁₇H₂₀N₆O C₁₆H₂₂N₆O₂S
Molecular Weight ~338 g/mol 324.38 g/mol 362.45 g/mol
LogP ~2.5 (moderate lipophilicity) 3.1 (higher lipophilicity) 2.8 (balanced solubility)
Solubility Moderate in polar solvents Low (due to phenyl) Moderate (amide polarity)

Key Observations :

  • The target compound’s ethylamine chain improves aqueous solubility compared to Compound A’s phenyl group.
  • Compound B’s carboxamide enhances stability but may reduce blood-brain barrier penetration.

Comparison with Analogues :

  • Compound A uses phenyl substitution at the pyrazole nitrogen .
  • Compound B employs cyclopropanecarboxamide via amide coupling .

生物活性

{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including kinase inhibition.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine. The unique arrangement of functional groups contributes to its biological activity.

Property Details
Molecular Formula C12H18N6OS
Molecular Weight 282.37 g/mol
CAS Number 1105197-45-2
Solubility Soluble in DMSO and ethanol

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, notably Src kinase. Src kinase plays a crucial role in cell signaling pathways related to proliferation and survival, making it a significant target in cancer therapy.

Case Studies

  • Src Kinase Inhibition : A study found that a derivative of this compound significantly inhibited Src kinase activity, leading to reduced cell viability and tumorigenicity in glioblastoma models. This suggests potential therapeutic applications in treating cancers characterized by Src overexpression .
  • In Vivo Efficacy : In xenograft mouse models, compounds related to this compound showed promising results in reducing tumor volumes, indicating effective anti-tumor properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components. Modifications in the anilino group have been shown to affect the potency against various kinases. For instance, introducing hydroxyl or halogen substituents can enhance binding affinity and selectivity towards Src kinase .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of similar compounds:

Compound Name Structure Features Biological Activity
{2-[6-(methylthio)-4-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}aminePiperidine ring instead of morpholineSrc inhibition
{2-[6-(methylthio)-4-pyrrolidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}aminePyrrolidine ringAnti-inflammatory effects

Pharmacological Applications

The compound has shown potential applications in:

  • Oncology : As a Src inhibitor, it may serve as a therapeutic agent for cancers with high Src activity.
  • Anti-inflammatory therapies : Similar compounds have exhibited anti-inflammatory properties through COX inhibition .

常见问题

Q. Advanced Methodological Analysis

  • Temperature Control: Reflux in ethanol at 80–90°C ensures efficient cyclization without decomposition .
  • Catalyst Use: Lithium hydroxide enhances guanidine nitrate reactivity during pyrimidine ring formation .
  • Purification: Recrystallization from ethanol or acetonitrile removes by-products, while column chromatography resolves structural isomers (e.g., ethyl acetate/petroleum ether 2:8) .
  • Analytical Validation: Monitor reactions via TLC and characterize intermediates using 1H^1H-NMR and IR to confirm substituent integration (e.g., methylthio S=O stretches at ~1050 cm1^{-1}) .

Which spectroscopic techniques are most reliable for confirming the structure?

Q. Analytical Best Practices

  • 1H^1H-NMR: Identifies aromatic protons (δ 7.2–8.6 ppm), morpholine methylenes (δ 3.5–3.8 ppm), and methylthio groups (δ 2.5 ppm) .
  • IR Spectroscopy: Confirms NH2_2 stretches (~3350 cm1^{-1}), C=S (methylthio, ~650 cm1^{-1}), and morpholine C-O-C (1250 cm1^{-1}) .
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peaks for C14_{14}H19_{19}N7_7OS at m/z 341.2) .

How do modifications in the morpholine or methylthio groups affect biological activity?

Q. Structure-Activity Relationship (SAR) Insights

  • Morpholine Substitution: The morpholine ring enhances solubility and modulates kinase inhibition by engaging hydrogen bonds with target proteins .
  • Methylthio Group: Increases lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., in PDE4 or antimicrobial targets) .
  • Case Study: Replacement of methylthio with methoxy in analogs reduced antimicrobial potency by 50%, highlighting its role in target interaction .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Data Contradiction Analysis

  • Assay Variability: Compare in vitro models (e.g., LPS-induced TNF-α in PBMCs vs. whole-blood assays) that may differ in metabolic activity .
  • Dose-Response Validation: Use standardized D50_{50} values (e.g., pica feeding in rats for emetogenicity vs. pulmonary neutrophilia for anti-inflammatory activity) to normalize potency metrics .
  • Structural Confounders: Verify compound purity (>95% HPLC) and stereochemistry (e.g., chiral centers in prodrug derivatives) .

What prodrug strategies enhance the bioavailability of this compound?

Q. Advanced Delivery Approaches

  • Carbamate Prodrugs: Introduce 3-chlorophenylcarbamate groups to mask polar amines, improving membrane permeability (e.g., 25% yield via reaction with chloroformate derivatives) .
  • Hydrochloride Salt Formation: Enhances aqueous solubility (e.g., 52.7% yield by treating free base with HCl in water at 50°C) .
  • In Vivo Testing: Assess hydrolysis rates in plasma and tissue homogenates to confirm prodrug activation .

What chromatographic methods are effective for isolating the compound?

Q. Purification Protocols

  • Normal-Phase Chromatography: Use silica gel with ethyl acetate/petroleum ether (2:8) to separate morpholine-containing analogs .
  • Reverse-Phase HPLC: Employ C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. Stability Studies

  • Accelerated Degradation: Incubate at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
  • pH Profiling: Test solubility and degradation in buffers (pH 1–10) to identify labile groups (e.g., methylthio oxidation at pH >9) .

What in vitro models are suitable for evaluating anti-inflammatory or antimicrobial effects?

Q. Biological Evaluation Methods

  • Anti-Inflammatory: LPS-induced TNF-α inhibition in human PBMCs (IC50_{50} determination) .
  • Antimicrobial: Broth microdilution assays against S. aureus (MIC <10 µg/mL) and E. coli .

What challenges arise when scaling up synthesis from lab to pilot scale?

Q. Process Chemistry Considerations

  • Solvent Volume: Transition from batch reflux (50 mL ethanol) to continuous flow systems for safer large-scale reactions .
  • By-Product Management: Optimize column chromatography for throughput or switch to recrystallization for cost efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。